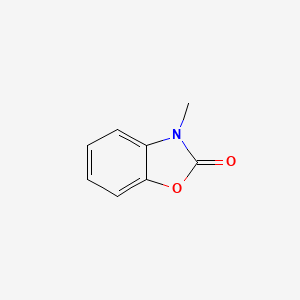

3-Methyl-2-benzoxazolinone

Vue d'ensemble

Description

3-Methyl-2-benzoxazolinone is a heterocyclic compound that consists of a benzene ring fused with a five-membered ring containing oxygen and nitrogen as heteroatoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Methyl-2-benzoxazolinone can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with methyl isocyanate under controlled conditions. The reaction typically occurs in the presence of a catalyst and requires specific temperature and pressure settings to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Synthetic Pathways and Functionalization

1.1. Base-Catalyzed Synthesis

3-Methyl-2-benzoxazolinone is synthesized via the reaction of o-nitrophenol with carbon monoxide in the presence of selenium catalysts and organic bases (e.g., DBU, triethylamine). This method highlights the compound’s accessibility for further derivatization.

1.2. Mannich Reaction at Position 3

The compound undergoes Mannich reactions to introduce substituents at the 3-position. For example, reacting with piperazine derivatives under microwave irradiation yields hydrazone-linked derivatives with enhanced efficiency compared to traditional reflux methods :

| Reaction Conditions | Yield (Microwave) | Yield (Reflux) |

|---|---|---|

| Piperazine + this compound | 85–92% | 70–78% |

1.3. Functionalization at Position 6

Electrophilic substitution at the 6-position is facilitated by Lewis acids like AlCl₃. For instance, acetylation at this position enables further reactions with thionyl chloride and amines to form carboxamide derivatives :

text3-Methyl-6-acetyl-2(3H)-benzoxazolinone + Thionyl chloride → Acid chloride intermediate Intermediate + 4,6-Dimethylpyridin-2-amine → Carboxamide derivative (Yield: 65–70%)

Ring-Opening Reactions and Aminolysis

2.1. Neutral Concerted Mechanism

Computational studies (B3LYP/6-31G*) reveal that aminolysis with methylamine proceeds via a four-centered transition state (CTS ) in a neutral concerted pathway. The gas-phase activation barrier is 28–29 kcal/mol , decreasing to 20–22 kcal/mol in polar solvents (water, ethanol) :

| Solvent | Activation Barrier (kcal/mol) |

|---|---|

| Gas Phase | 28–29 |

| Water | 20 |

| Ethanol | 20 |

| Acetonitrile | 22 |

2.2. Stepwise Pathway

The neutral stepwise mechanism involves higher barriers (~42 kcal/mol), making it less favorable .

Thermodynamic Stability and Energetics

Experimental and computational (G3MP2B3) enthalpies of formation highlight the thermodynamic impact of substituents on the benzoxazolinone core :

| Compound | ΔfH°(g) Experimental (kJ/mol) | ΔfH°(g) Computational (kJ/mol) |

|---|---|---|

| 2-Benzoxazolinone (BOA) | -219.0 ± 2.8 | -221.4 ± 3.4 |

| This compound | -239.7 ± 3.2 | -235.6 ± 1.0 |

| 6-Nitro-2-benzoxazolinone | -229.9 ± 3.7 | -232.3 ± 4.7 |

Key findings:

-

Methyl substitution at position 3 stabilizes the molecule by −16.8 kJ/mol compared to unsubstituted BOA.

-

Nitro substitution at position 6 provides −10.9 kJ/mol stabilization.

Reactivity in Medicinal Chemistry

Derivatives of this compound exhibit anti-inflammatory activity by inhibiting prostaglandin E₂ synthesis. Hydrazide and azole-linked analogs demonstrate antibacterial properties, with MIC values against Staphylococcus aureus ranging from 8–32 µg/mL .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have highlighted the potential of 3-MBOA and its derivatives as antiviral agents. A notable investigation focused on their inhibitory effects against the HIV-1 nucleocapsid protein, revealing that certain benzoxazolinone derivatives could effectively compete for guanine binding, demonstrating promising in vitro antiviral activity at low concentrations. This research emphasizes the structural activity relationships (SAR) that could guide further development of these compounds as antiviral drugs .

1.2 Anti-inflammatory Properties

3-MBOA has been synthesized into various derivatives that exhibit significant anti-inflammatory effects. For instance, one study reported the synthesis of a derivative that showed reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The research utilized different synthesis methods, including microwave and reflux techniques, to optimize yield and reaction time .

1.3 Analgesic Effects

The analgesic properties of 3-MBOA derivatives have also been documented. Compounds derived from 3-MBOA have been reported to possess potent analgesic activities, making them valuable candidates for further pharmacological development .

Agricultural Applications

2.1 Natural Herbicides

3-MBOA is known to occur naturally in certain plants and has been studied for its herbicidal properties. It acts as a natural defense mechanism against herbivores and pathogens, suggesting potential applications in developing eco-friendly herbicides .

2.2 Plant Growth Regulation

Research indicates that 3-MBOA may influence plant growth and development, particularly in enhancing resistance to stress factors such as drought and salinity. This property makes it a candidate for use in agricultural practices aimed at improving crop resilience .

Chemical Properties and Reactivity

The chemical structure of 3-MBOA allows for various modifications that enhance its biological activity. The compound features a unique heterocyclic structure that can undergo several reactions, including N-substitution and electrophilic aromatic substitution, making it versatile for synthetic applications in drug development .

Table 1: Thermodynamic Properties of 3-Methyl-2-benzoxazolinone Derivatives

| Compound | ΔH (kJ/mol) | ΔG (kJ/mol) | T (K) |

|---|---|---|---|

| 3-MBOA | -239.7 ± 3.2 | -235.6 ± 1.0 | 360.51 ± 0.03 |

| 6-Nitro-2-benzoxazolinone | -229.9 ± 3.7 | -232.3 ± 4.7 | 482.92 ± 0.05 |

Table 2: Antibacterial Activity of Benzoxazolinone Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Amide derivative | 10 | 20 |

| Hydrazone with chloro substitution | 5 | 10 |

| Hydrazone with nitro substitution | 15 | 30 |

Case Studies

Case Study: Development of Antiviral Agents

In a study focusing on the design of new antiviral agents based on benzoxazolinones, researchers performed virtual screening on a database of over three million molecules, identifying several promising candidates with structural similarities to known inhibitors of HIV-1 nucleocapsid protein . The results provided insights into the SAR that could guide future drug design efforts.

Case Study: Synthesis and Characterization

Another significant study involved the synthesis of novel derivatives of benzoxazolinones through various chemical reactions, including Mannich reactions and N-acylation processes, showcasing their potential as therapeutic agents with improved efficacy against inflammation and pain .

Mécanisme D'action

The mechanism of action of 3-Methyl-2-benzoxazolinone involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Benzoxazolinone: A structurally related compound with similar properties.

6-Nitro-2-benzoxazolinone: Another derivative with distinct chemical and biological characteristics.

Uniqueness

3-Methyl-2-benzoxazolinone is unique due to the presence of a methyl group at the third position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other benzoxazolinone derivatives and contributes to its specific properties and applications .

Activité Biologique

3-Methyl-2-benzoxazolinone (MBOA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and pharmacology. This article explores its biological activity, including antimicrobial, anti-inflammatory, and herbicidal properties, supported by data tables and relevant case studies.

This compound is a heterocyclic compound with the molecular formula and a molecular weight of 151.15 g/mol. The structure consists of a benzoxazolinone ring, which contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that MBOA exhibits significant antimicrobial properties. A comprehensive screening of various derivatives indicated that certain substitutions on the benzoxazole ring enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of MBOA Derivatives

| Compound | MIC against Bacillus subtilis (µg/mL) | MIC against Escherichia coli (µg/mL) |

|---|---|---|

| MBOA | 50 | 75 |

| Derivative A | 25 | 30 |

| Derivative B | 10 | 20 |

The minimal inhibitory concentrations (MICs) reveal that derivatives with electron-donating groups showed enhanced activity, indicating a structure-activity relationship that is crucial for developing more effective antimicrobial agents .

Anti-inflammatory Activity

MBOA and its derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation.

Case Study: COX Inhibition

In a study involving the synthesis of various benzoxazolinone derivatives, it was found that compounds with specific substitutions at the 3-position exhibited potent COX-2 selectivity. The anti-inflammatory effects were measured through in vitro assays that evaluated prostaglandin E2 (PGE2) production.

Table 2: Anti-inflammatory Activity of MBOA Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| MBOA | 30 | 70 |

| Derivative C | 10 | 85 |

| Derivative D | 5 | 90 |

These findings suggest that MBOA could serve as a lead compound for developing selective COX-2 inhibitors, potentially reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Herbicidal Activity

MBOA has shown promise as a natural herbicide. Its application in agricultural settings has been linked to the suppression of weed growth and pathogenic fungi.

Table 3: Herbicidal Activity of MBOA

| Concentration (mg/L) | Effect on Weed Growth (%) |

|---|---|

| 100 | 80 |

| 200 | 95 |

| Control | 0 |

The herbicidal properties are attributed to its ability to disrupt metabolic processes in target organisms, making it a candidate for eco-friendly agricultural practices .

Propriétés

IUPAC Name |

3-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMRRLXXFHXMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176295 | |

| Record name | 2-Benzoxazolinone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21892-80-8 | |

| Record name | 3-Methylbenzo[d]oxazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21892-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoxazolinone, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021892808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzoxazolinone, 3-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 3-Methyl-2-benzoxazolinone?

A: this compound is a derivative of 2-benzoxazolinone. Its structure has been confirmed through techniques like IR and NMR spectroscopy, as well as X-ray diffraction for crystal structure analysis []. While the provided abstracts don't explicitly mention the molecular formula or weight, they do highlight the impact of the methyl group on the molecule's enthalpy [].

Q2: How does the presence of a methyl group influence the thermodynamic properties of this compound?

A: Research indicates that the addition of a methyl group to the 2-benzoxazolinone structure leads to a quantifiable change in enthalpy. This enthalpic increment has been compared with similar effects observed in other structurally related compounds []. This information contributes to understanding the relationship between structure and energetic properties in this class of compounds.

Q3: What are the potential phytotoxic effects of this compound?

A: Studies have demonstrated that this compound exhibits phytotoxicity, particularly affecting the early growth of certain weeds. Its impact was tested on Cassia occidentalis, Echinochloa crus-galli, and Phalaris minor, with results showing a negative influence on root and shoot length []. Notably, the effect was concentration-dependent, suggesting a dose-response relationship.

Q4: How does the phytotoxicity of this compound compare to other benzoxazinoids?

A: The phytotoxicity of this compound (Me-BOA) was directly compared to other benzoxazinoids, including 2-benzoxazolinone (BOA), 2-H-1, 4benzoxazin-3(4H)-one (H-BOA), 6-Methoxy-2-benzoxazolinone (M-BOA), and 6-Hydroxy-2-benzoxazolinone (Hy-BOA) []. The research indicated that Me-BOA and M-BOA exhibited the strongest inhibitory effects on weed growth, followed by Hy-BOA, H-BOA, and lastly, BOA. This suggests that the specific structural modifications within the benzoxazinoid family play a crucial role in their phytotoxic activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.